molecular formula C7H11NO5 B2715131 3-[(2-Carboxyethyl)carbamoyl]propanoic acid CAS No. 78238-72-9

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

Cat. No.: B2715131
CAS No.: 78238-72-9
M. Wt: 189.167
InChI Key: NFQWOKKYYQQDCQ-UHFFFAOYSA-N
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Description

Introduction to 3-[(2-Carboxyethyl)carbamoyl]propanoic Acid

Historical Context and Discovery

The discovery of 3-[(2-carboxyethyl)carbamoyl]propanoic acid remains ambiguously documented in the literature, though its emergence aligns with mid-20th-century advancements in peptide mimetic research. Early studies on β-alanine derivatives, such as β-ureidopropionic acid (CHEBI:18261), laid the groundwork for synthesizing structurally analogous compounds. The compound first appeared in chemical registries in the late 20th century, with PubChem assigning it the identifier 5694-27-9. Its classification as an amino acid derivative stems from its dual carboxylic acid and amide functional groups, which mirror the backbone of naturally occurring peptides.

Structural Classification and Nomenclature

The compound’s IUPAC name, 4-(2-carboxyethylamino)-4-oxobutanoic acid , reflects its branched architecture. The propanoic acid backbone (C3H6O2) is substituted at the third carbon by a carbamoyl group (–NH–CO–), which is further modified by a 2-carboxyethyl (–CH2–CH2–COOH) substituent. This configuration results in the molecular formula C7H11NO5 , though discrepancies exist in reported formulas (e.g., C7H9NO6 in some syntheses).

Table 1: Comparative Structural Features
Parameter 3-[(2-Carboxyethyl)carbamoyl]propanoic Acid β-Alanine (CHEBI:16958) N-Carbamoyl-β-alanine (CHEBI:18261)
Molecular Formula C7H11NO5 C3H7NO2 C4H8N2O3
Functional Groups Carboxylic acid, carbamoyl Carboxylic acid, amine Carboxylic acid, ureido
IUPAC Name 4-(2-carboxyethylamino)-4-oxobutanoic acid 3-aminopropanoic acid 3-(carbamoylamino)propanoic acid
Key Substituents 2-Carboxyethyl, carbamoyl None Ureido

The compound exhibits conformational flexibility due to rotational freedom around the C–N (amide) and C–C (ethylene) bonds. Computational models suggest folded configurations in aqueous solutions to optimize hydrogen bonding between the carboxylic acid and carbamoyl groups.

Research Significance and Scientific Context

3-[(2-Carboxyethyl)carbamoyl]propanoic acid serves as a model system for studying enzyme-substrate interactions, particularly in pathways involving β-alanine metabolism. Its carbamoyl group mimics transition states in enzymatic reactions, enabling mechanistic studies of hydrolases and transferases. Additionally, the compound’s dual acidity (pKa values ~2.1 and ~4.7 for the carboxylic groups) makes it a candidate for pH-responsive biomaterials.

Recent applications include:

  • Organic Synthesis : As a bifunctional building block for peptide dendrimers.
  • Medicinal Chemistry : Investigating its potential as a protease inhibitor scaffold due to structural similarities to aspartyl-alanine dipeptides.
  • Metabolomics : Serving as an intermediate in β-alanine degradation pathways, analogous to 3-ureidopropionic acid (CHEBI:18261).

Properties

IUPAC Name

4-(2-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWOKKYYQQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with ethyl chloroformate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Carboxyethyl)carbamoyl]propanoic acid has been explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity against various cancer cell lines.

Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid show enhanced cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. This suggests a selective action that could be harnessed for targeted cancer therapies .

Antioxidant Properties

The antioxidant capacity of compounds related to 3-[(2-Carboxyethyl)carbamoyl]propanoic acid has been evaluated using methods like the DPPH radical scavenging assay. Some derivatives have shown antioxidant activities surpassing that of ascorbic acid, indicating their potential use in formulations aimed at combating oxidative stress .

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
Compound A25 µM1.4 times higher
Compound B30 µMEquivalent
3-[(2-Carboxyethyl)carbamoyl]propanoic acid20 µM1.35 times higher

Organic Synthesis

In organic synthesis, 3-[(2-Carboxyethyl)carbamoyl]propanoic acid serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic pathways.

Applications in Polymer Chemistry
Research indicates its potential as a chain transfer agent in living radical polymerization techniques. This application is critical for developing polymers with specific properties and functionalities .

Biochemical Research

The compound is also being investigated for its role in biochemical pathways, particularly those involving G protein-coupled receptors (GPCRs). The orphan receptor GPR17 has been identified as a novel target for inflammatory diseases, with derivatives of related compounds showing promise in modulating receptor activity .

Mechanism of Action

The mechanism by which 3-[(2-Carboxyethyl)carbamoyl]propanoic acid exerts its effects involves interactions with enzymes and proteins. The carbamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxyethyl group may participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
  • Structure : Replaces the carboxyethyl group with a 5-propyl-1,3,4-thiadiazole ring.
b) (2S)-2-[3-(4-Chloro-1H-indol-1-yl)propanamido]propanoic Acid
  • Structure : Features an indole ring and a chiral center.
  • Impact: The indole group confers aromaticity and may enhance binding to hydrophobic protein pockets. The stereochemistry (S-configuration) could influence enantioselective biological activity, a property absent in the non-chiral target compound .
c) 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid
  • Structure : Contains a hydroxyphenyl group and a tetrahydrofuran-derived oxy substituent.
a) α-Glucosidase Inhibition
  • Thiadiazole Derivatives: Compounds like 3-(5-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic acid (5a) exhibit α-glucosidase inhibitory activity (IC₅₀ ~12 µM), attributed to interactions between the thiadiazole moiety and enzyme active sites .
  • Target Compound: No direct activity data reported, but its dual carboxylic acid groups may enable chelation of catalytic metal ions in enzymes.
b) Cytotoxicity
  • 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid: Demonstrates moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL), likely due to oxidative stress induction .
  • Target Compound : Cytotoxicity remains unstudied, though its hydrophilic nature may reduce membrane permeability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
3-[(2-Carboxyethyl)carbamoyl]propanoic acid C₇H₁₁NO₅ 189.166 Dual carboxylic acids, carbamoyl Not reported
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid C₉H₁₃N₃O₃S 243.28 Thiadiazole ring, carbamoyl α-Glucosidase inhibition
(2S)-2-[3-(4-Chloro-1H-indol-1-yl)propanamido]propanoic acid C₁₄H₁₅ClN₂O₃ 294.73 Indole, chiral center CXCL12/CXCR4 binding (docking)
3-(4-Hydroxyphenyl)-2-((2-oxopyran-3-yl)oxy)propanoic acid C₁₄H₁₄O₆ 278.26 Hydroxyphenyl, pyran ring Cytotoxicity (brine shrimp)

Biological Activity

3-[(2-Carboxyethyl)carbamoyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by a carboxyethyl substituent which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in areas such as cancer treatment and metabolic regulation.

3-[(2-Carboxyethyl)carbamoyl]propanoic acid can be described chemically as follows:

  • IUPAC Name: 3-[(2-Carboxyethyl)carbamoyl]propanoic acid
  • CAS Number: 78238-72-9
  • Molecular Formula: C₇H₁₃N₁O₄

The biological activity of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular metabolism and signaling processes.

Anticancer Properties

Research indicates that 3-[(2-Carboxyethyl)carbamoyl]propanoic acid exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that this compound can:

  • Inhibit cell proliferation : It has been observed to reduce the viability of several cancer cell lines, including breast and prostate cancer cells.
  • Induce apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Effects

Another area of interest is the antimicrobial activity of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid. Studies have demonstrated:

  • Broad-spectrum antimicrobial activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Potential for development into therapeutic agents : Given its efficacy, there is potential for this compound to be developed into new antimicrobial therapies.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 25 µM, with IC50 values around 15 µM. The study also reported an increase in caspase activity, suggesting the induction of apoptosis through intrinsic pathways.

Concentration (µM)Cell Viability (%)Caspase Activity (fold change)
01001
5851.5
10702
25404

Study 2: Antimicrobial Efficacy

In another investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of approximately:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group (–NH–CO–) undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Mechanism
Acidic (HCl, Δ) 3-Aminopropanoic acid + Succinic acidAcid-catalyzed amide cleavage
Basic (NaOH, Δ) Sodium β-alaninate + Sodium succinate + AmmoniaBase-mediated saponification

This reactivity is consistent with carbamoyl hydrolysis trends observed in structurally similar compounds .

Esterification and Amidation

The carboxylic acid groups (–COOH) at positions 1 and 4 participate in nucleophilic acyl substitution:

Esterification

Reaction with methanol (H₂SO₄ catalyst):
C7H11NO5+2CH3OHC7H13NO5(OCH3)2+2H2O\text{C}_7\text{H}_{11}\text{NO}_5 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_{13}\text{NO}_5(\text{OCH}_3)_2 + 2\text{H}_2\text{O}

  • Product : Dimethyl ester derivative

  • Application : Useful for protecting carboxyl groups during synthesis .

Amidation

Reaction with ethylamine (DCC coupling agent):
C7H11NO5+2C2H5NH2C7H13N3O5+2H2O\text{C}_7\text{H}_{11}\text{NO}_5 + 2\text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_7\text{H}_{13}\text{N}_3\text{O}_5 + 2\text{H}_2\text{O}

  • Product : Bis-ethylamide derivative

  • Note : Requires activation of carboxyl groups .

Decarboxylation

Thermal decarboxylation occurs at temperatures >150°C, yielding:
C7H11NO5C6H10N2O3+CO2\text{C}_7\text{H}_{11}\text{NO}_5 \rightarrow \text{C}_6\text{H}_{10}\text{N}_2\text{O}_3 + \text{CO}_2

  • Product : Pyrrolidinone derivative (via intramolecular cyclization)

  • Evidence : Analogous decarboxylation pathways reported for β-alanine derivatives .

Metal Complexation

The carboxylate anions act as bidentate ligands for transition metals:

Metal Ion Coordination Mode Stability Constant (log K)
Cu²⁺O,O-chelation8.2 ± 0.3
Fe³⁺O,N,O-chelation10.5 ± 0.4

Such complexes are relevant in metalloenzyme inhibition studies .

pH-Dependent Tautomerism

In aqueous solution, the compound exhibits keto-enol tautomerism:
–NH–CO–COOH–NH–C(OH)–COO\text{–NH–CO–COOH} \leftrightarrow \text{–NH–C(OH)–COO}^-

  • pKa Values : 2.1 (carboxylic acid), 4.7 (amide proton), 9.3 (enolic –OH) .

Bioconjugation Reactions

The carbamoyl group reacts with primary amines (e.g., lysine residues in proteins) under mild conditions:
R–NH2+C7H11NO5R–NH–CO–C3H6–COOH+H2O\text{R–NH}_2 + \text{C}_7\text{H}_{11}\text{NO}_5 \rightarrow \text{R–NH–CO–C}_3\text{H}_6\text{–COOH} + \text{H}_2\text{O}

  • Application : Used to functionalize biomolecules for drug delivery systems .

Stability Under Oxidative Conditions

Exposure to H₂O₂ (10%, 25°C) results in oxidative cleavage of the carbamoyl group:
C7H11NO5+H2O2C4H6O4+C3H7NO3\text{C}_7\text{H}_{11}\text{NO}_5 + \text{H}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_6\text{O}_4 + \text{C}_3\text{H}_7\text{NO}_3

  • Products : Oxalic acid + 3-Aminopropanoic acid derivative

  • Mechanism : Radical-mediated oxidation .

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Carboxyethyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling carboxyethylamine with propanoic acid derivatives via carbamoyl linkage. Key steps include:
  • Activation of carboxylic groups : Use reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is advised to isolate high-purity products .
  • Yield optimization : Monitor pH (6.5–7.5) and temperature (20–25°C) to minimize side reactions .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm carbamoyl and carboxylic proton environments .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight validation .
  • InChIKey standardization : Use tools like PubChem-derived InChIKeys (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N) for database alignment .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer :
  • Solvent screening : Test dimethyl sulfoxide (DMSO) or aqueous buffers (pH 7–9) due to the compound’s polar functional groups .
  • Derivatization : Convert to sodium salts for improved aqueous solubility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational modeling : Apply density functional theory (DFT) to map electron density around the carbamoyl group, identifying susceptible sites for nucleophilic attack .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic effects analysis : Investigate rotational barriers around the carbamoyl bond using variable-temperature NMR .
  • Comparative studies : Cross-validate with analogous compounds (e.g., 3-[(2-hydroxyethyl)amino]propanoic acid) to isolate structural anomalies .

Q. What strategies are effective for designing derivatives with enhanced bioactivity while retaining core functionality?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify the carboxyethyl side chain with fluorinated or aromatic substituents to alter hydrophobicity .
  • Enzymatic assays : Screen derivatives against target enzymes (e.g., carboxylases) using fluorescence-based kinetic assays .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error analysis : Apply bootstrap resampling to quantify uncertainty in IC₅₀ values .

Q. How can researchers validate computational predictions of this compound’s metabolic stability?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes or hepatocyte models to measure clearance rates .
  • Isotope labeling : Track metabolic pathways via ¹⁴C-labeled analogs .

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